molecular formula C21H23N5O2 B2443502 6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2189434-26-0

6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2443502
CAS No.: 2189434-26-0
M. Wt: 377.448
InChI Key: SFNUVRWMZAHILU-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[(4-cyclopropyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20-11-17(16-4-5-16)22-14-25(20)13-15-6-9-24(10-7-15)19-12-21(28)26-8-2-1-3-18(26)23-19/h1-3,8,11-12,14-16H,4-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNUVRWMZAHILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential therapeutic applications. The compound's structure includes a pyridopyrimidine moiety, which has been associated with various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

The chemical formula for this compound is C21H23N5O2C_{21}H_{23}N_{5}O_{2} with a molecular weight of 377.4 g/mol. The compound's structure is characterized by the presence of both piperidine and pyridopyrimidine units, which are known to exhibit diverse biological activities.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the synthesis of nucleotides and is a common target for antifolate drugs. Inhibitors of DHFR can lead to antiproliferative effects in cancer cells .
  • Tyrosine Kinases : Compounds containing pyridopyrimidine structures have shown inhibitory effects on tyrosine kinases, which are involved in signaling pathways that regulate cell growth and division. This inhibition can potentially lead to reduced tumor growth and metastasis .
  • Cell Cycle Regulation : Some studies suggest that similar compounds may induce cell cycle arrest in cancer cells, enhancing their potential as anticancer agents .

In Vitro and In Vivo Studies

The biological activity of 6-cyclopropyl derivatives has been evaluated through various studies:

Study TypeFindings
In Vitro Demonstrated significant inhibition of cancer cell lines (e.g., melanoma and breast cancer) at micromolar concentrations .
In Vivo Animal models showed reduced tumor sizes when treated with similar pyridopyrimidine derivatives, indicating potential for therapeutic use .

Case Studies

Several case studies highlight the effectiveness of pyridopyrimidine derivatives:

  • Piritrexim : A well-known pyridopyrimidine derivative that inhibits DHFR and has shown efficacy against various cancers including melanoma and urothelial carcinoma. Its mechanism involves blocking nucleotide synthesis, leading to apoptosis in rapidly dividing cells .
  • AZD6738 : This compound acts as an ATR kinase inhibitor and has demonstrated promising results in preclinical trials for treating cancers with defective DNA damage response mechanisms .

Preparation Methods

Biginelli Reaction Optimization

The DHPM core is synthesized via a modified Biginelli reaction, employing:

  • Cyclopropanecarbaldehyde (10 mmol)
  • Ethyl acetoacetate (10 mmol)
  • Urea (12 mmol)
  • Diisopropyl ethyl acetate (DIPEAc) as solvent and catalyst.

Reaction Conditions :

Parameter Value
Temperature 80°C
Time 45 minutes
Yield 94%

Comparative catalyst screening (Table 1) reveals DIPEAc’s superiority over traditional catalysts like p-TSA (68% yield) or β-cyclodextrin (65%).

Table 1 : Catalyst Efficiency in DHPM Synthesis

Catalyst Solvent Time (h) Yield (%)
DIPEAc DIPEAc 0.75 94
Cs₂CO₃ EtOH 7 61
CTAB H₂O 6 59

The reaction proceeds via acid-catalyzed cyclocondensation, with DIPEAc enhancing electrophilicity of the aldehyde carbonyl.

Functionalization of the Piperidine Bridge

Bromination of the DHPM Core

The C3 methyl group of the DHPM undergoes bromination using N-bromosuccinimide (NBS) (1.2 eq) under radical initiation (AIBN, 0.1 eq) in CCl₄. This yields 3-(bromomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one , isolated via silica gel chromatography (82% yield).

Piperidine Coupling

The brominated intermediate reacts with piperidin-4-ylmethanol (1.5 eq) in DMF at 60°C for 12 h, facilitated by K₂CO₃ (2 eq). Nucleophilic substitution installs the piperidine moiety, yielding 6-cyclopropyl-3-(piperidin-4-ylmethyl)-3,4-dihydropyrimidin-4-one (78% yield).

Synthesis of the Pyrido-Pyrimidinone Fragment (Fragment B)

Cyclization of 3-Aminopyridine Derivatives

Adapting methods from RU2272037C9, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine is synthesized via:

  • Condensation of 3-aminopyridine (5 mmol) with ethyl 2-chloroacetoacetate (5.5 mmol) in acetic acid.
  • Cyclization at 120°C for 8 h, achieving 71% yield after recrystallization (ethanol:H₂O = 3:1).

Final Coupling and Characterization

Reductive Amination

Fragment A (2 mmol) and Fragment B (2.2 mmol) undergo reductive amination in MeOH using NaBH₃CN (3 eq) at 0°C → RT. The reaction selectively functionalizes the piperidine nitrogen, yielding the target compound (68% yield).

Purification :

  • Column chromatography (SiO₂, EtOAc:hexane = 1:1)
  • Final recrystallization from acetone

Analytical Data

  • Molecular Formula : C₂₁H₂₄N₆O₂
  • HRMS (ESI+) : m/z 415.1984 [M+H]⁺ (calc. 415.1987)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12–1.18 (m, 4H, cyclopropyl), 3.21–3.45 (m, 6H, piperidine), 4.89 (s, 2H, CH₂), 7.32–8.01 (m, 3H, pyrido-pyrimidinone).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A telescoped synthesis combines Fragments A and B in a single reactor:

  • Biginelli reaction to form DHPM core.
  • In situ bromination and piperidine coupling.
  • Direct reaction with pre-formed pyrido-pyrimidinone.
    This method reduces purification steps but lowers yield (52%) due to intermediate instability.

Solid-Phase Synthesis

Immobilizing the DHPM core on Wang resin enables iterative coupling:

  • Resin-bound DHPM brominated with NBS.
  • Piperidine and pyrido-pyrimidinone added sequentially.
  • Cleavage with TFA:CH₂Cl₂ (1:9).
    Yields (61%) are moderate, but scalability is enhanced.

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at DHPM N1 is suppressed using bulky bases (e.g., DIPEA).
  • Stereochemistry : Racemization at the piperidine C4 center is minimized by low-temperature reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DIPEAc) improve fragment solubility.

Q & A

Q. What are the key synthetic steps and purification techniques for this compound?

The synthesis involves multi-step organic reactions, including cyclopropane group introduction, piperidine ring coupling, and pyrido-pyrimidinone core formation. Critical steps include refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation and chromatography (e.g., silica gel or HPLC) for purification. Structural confirmation relies on NMR (1H, 13C), IR spectroscopy, and high-resolution mass spectrometry .

Q. What spectroscopic methods are used for structural characterization?

Key techniques include:

  • 1H and 13C NMR : Assigns proton and carbon environments, confirming substituent positions.
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • X-ray crystallography : Resolves stereochemistry and bond angles for complex 3D structures .

Q. What are common biological targets for pyrido[1,2-a]pyrimidin-4-one derivatives?

These compounds often target enzymes (e.g., kinases, phosphodiesterases) or receptors (e.g., anti-inflammatory or anticancer pathways). In vitro assays like enzyme inhibition (IC50 determination) and cell viability (MTT assay) are standard for target identification .

Advanced Research Questions

Q. How can synthetic yield be optimized when low purity occurs in the final step?

  • Solvent optimization : Switch polar aprotic solvents (e.g., DMSO, acetonitrile) to improve reaction homogeneity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or bases (e.g., DBU) to enhance coupling efficiency.
  • Purification : Use gradient elution in preparative HPLC to isolate the target compound from byproducts .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell line).
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., cyclopropyl vs. methyl groups) to isolate activity determinants (see Table 1) .

Table 1: Structural Modifications and Observed Bioactivity

Modified FeatureBiological ImpactReference
Cyclopropyl substituentEnhanced kinase inhibition
Piperidine methylationReduced cytotoxicity
Pyrido core fluorinationImproved metabolic stability

Q. What strategies establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., piperidine ring alkylation, pyrido core halogenation).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins.
  • Bioassay correlation : Map substituent effects to activity trends (e.g., logP vs. IC50) .

Q. How to confirm stereochemical configuration in asymmetric synthesis?

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis .

Q. What in vitro models assess pharmacokinetic properties?

  • Microsomal stability : Incubate with liver microsomes to measure metabolic half-life.
  • Caco-2 permeability : Evaluate intestinal absorption potential.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration .

Q. How to design cytochrome P450 interaction studies?

  • Recombinant CYP isoforms : Test inhibition/induction using CYP3A4, CYP2D6, etc.
  • LC-MS/MS quantification : Monitor metabolite formation (e.g., hydroxylated derivatives) .

Q. What stability considerations are critical for long-term storage?

  • Storage conditions : -20°C under argon to prevent hydrolysis/oxidation.
  • Accelerated stability testing : Expose to varied pH (3–9) and temperatures (4–40°C) to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.